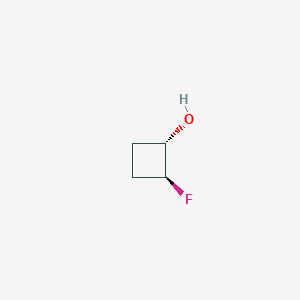![molecular formula C14H26N2O2 B1485821 Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1241675-19-3](/img/structure/B1485821.png)
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C14H26N2O2. It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose) polymerase-1 (PARP-1)-associated diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the protection of the amine group and subsequent cyclization reactions. One common method involves the use of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride as an intermediate . The reaction conditions often include the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of protection, cyclization, and purification, but with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted bicyclic structures .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in modulating biological pathways.
Medicine: It is used in the development of pharmaceutical compounds for treating PARP-1-associated diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as PARP-1. It inhibits the activity of PARP-1, thereby preventing the repair of DNA damage and leading to cell death in cancer cells. This makes it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Used in similar applications but with different molecular targets.
Tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: Another compound with similar structure but different functional groups.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific interaction with PARP-1, making it particularly useful in the development of cancer therapies .
Propiedades
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQASXYMCLUHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(2-Hydroxypropyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485738.png)
![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)
![1-{[(3-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485740.png)
![1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485742.png)
![1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485743.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485747.png)

![1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485752.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidine-4-carbonitrile](/img/structure/B1485758.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
amino}phenol](/img/structure/B1485760.png)
